molecular formula C5H4FN B1216828 2-Fluoropyridine CAS No. 372-48-5

2-Fluoropyridine

Cat. No.: B1216828
CAS No.: 372-48-5
M. Wt: 97.09 g/mol
InChI Key: MTAODLNXWYIKSO-UHFFFAOYSA-N
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Description

2-Fluoropyridine is an organic compound with the molecular formula C5H4FN. It is a derivative of pyridine, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom at the second position. This compound is a colorless liquid with a boiling point of approximately 126°C and is known for its unique chemical properties due to the presence of the fluorine atom, which is a strong electron-withdrawing group .

Safety and Hazards

2-Fluoropyridine is flammable and may cause skin and eye irritation. Proper precautions, such as using personal protective equipment, are essential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropyridine can be synthesized through various methods. One common method involves the fluorination of pyridine derivatives. For example, 2-amino-3-hydroxypyridine can be diazotized with sodium nitrite in the presence of tetrafluoroboric acid to yield 3-hydroxy-2-fluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to produce 2-fluoro-3-bromopyridine .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of pyridine with complex aluminum fluoride and copper fluoride at high temperatures (450-500°C). This method yields a mixture of this compound and 2,6-difluoropyridine .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom makes it less reactive than its chlorinated and brominated analogues, but it still participates in several important reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of this compound .

Comparison with Similar Compounds

2-Fluoropyridine can be compared with other halogenated pyridines, such as 2-chloropyridine and 2-bromopyridine. While all these compounds share similar structures, the presence of different halogen atoms significantly affects their chemical properties and reactivity. For example:

The unique properties of this compound, such as its reduced basicity and lower reactivity, make it particularly valuable in applications where controlled reactivity is desired .

Properties

IUPAC Name

2-fluoropyridine
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InChI

InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H
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InChI Key

MTAODLNXWYIKSO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)F
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Molecular Formula

C5H4FN
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DSSTOX Substance ID

DTXSID70190689
Record name Pyridine, 2-fluoro-
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Molecular Weight

97.09 g/mol
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Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Fluoropyridine
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Vapor Pressure

26.6 [mmHg]
Record name 2-Fluoropyridine
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CAS No.

372-48-5
Record name 2-Fluoropyridine
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Synthesis routes and methods

Procedure details

Recently attentiaon has been directed to the use of compounds of the N-F class, i.e. having an N-F bond, as electrophilic fluorinating agents. The prototypical member of this class is perfluoro-N-fluoropiperidine (R. E. Banks and G. E. Williamson, Chem. Ind. (London), 1964, 1864 and R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1972, 1098). However, this compound is obtainable only in low yields by electrochemical fluorination of pyridine (about 8% yield) or 2-fluoropyridine (about 13% yield) in anhydrous hydrogen fluoride. Furthermore, it has been found to be inadequately reactive in several applications and, on transfer of fluorine to a carbanionic substrate, liberates the imidoyl fluoride perfluoro-1-azacyclohex-1-ene which then competes for the substrate. Similar problems militate against use of the analogous compounds perfluoro-(N-fluoro-2,6-dimethylpiperidine) and perfluoro-N-fluoromorpholine (R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1988, 2805) and of poly[perfluoro-(N-fluoropiperidin-4-ylethylene)] (R. E. Banks & E. Tsiliopoulos, J. Fluorine Chem., 1986, 34, 281) as electrophilic fluorinating agents.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N-F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
13%
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-fluoropyridine?

A1: this compound has the molecular formula C5H4FN and a molecular weight of 97.09 g/mol.

Q2: How can spectroscopic data aid in characterizing this compound?

A2: Various spectroscopic techniques are valuable for characterizing this compound:

  • NMR Spectroscopy: Provides structural information by analyzing the magnetic environments of 1H, 13C, and 19F nuclei. For instance, 19F NMR helps determine the chemical environment and electronic effects around the fluorine atom. [, , ]
  • Vibrational Spectroscopy: Infrared (IR) spectroscopy is sensitive to changes in dipole moments upon molecular vibrations. In the context of this compound, IR spectroscopy has been particularly useful for studying its hydrogen bonding interactions with water and other solvents. [, , ]
  • UV-Vis Spectroscopy: Electronic transitions within the molecule can be probed using UV-Vis spectroscopy. This technique, in conjunction with theoretical calculations, helps in understanding the electronic structure and excited-state behavior of this compound. [, , ]
  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms within a molecule. XPS studies on this compound have shed light on the core-level binding energies of carbon atoms and the influence of fluorine substitution. []

Q3: How does this compound interact with water molecules?

A3: this compound interacts with water predominantly through hydrogen bonding. Water molecules act as hydrogen bond donors, forming strong O-H···N interactions with the nitrogen atom of this compound. Weaker C-H···O hydrogen bonds also contribute to the stability of these clusters. [, , ]

Q4: Can this compound participate in other non-covalent interactions?

A4: Yes, studies have shown that this compound can engage in weak hydrogen bonding interactions with other protic solvents like 2,2,2-trifluoroethanol (TFE). Additionally, it can form van der Waals complexes with argon, where the argon atom is located above the plane of the aromatic ring. [, ]

Q5: What are the common reactions of this compound?

A5: this compound exhibits diverse reactivity, including:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group, can be substituted by various nucleophiles. For example, reactions with amines can yield 2-aminopyridine derivatives, while reactions with alkoxides can produce 2-alkoxypyridines. [, , , , , ]
  • Metalation Reactions: The presence of fluorine can direct lithiation reactions to the ortho-position. These organolithium intermediates are versatile building blocks for further functionalization. []
  • Photochemical Reactions: this compound can participate in photochemical reactions, leading to interesting transformations. For instance, irradiation in the presence of amines can result in substitution reactions at different positions of the pyridine ring. [, ]

Q6: Does this compound exhibit catalytic activity?

A6: While this compound itself may not be a catalyst, it plays a crucial role as a ligand in transition-metal catalysis.

Q7: How does this compound function as a ligand in catalysis?

A7: this compound can coordinate to transition metals like palladium through its nitrogen atom. This coordination can influence the reactivity and selectivity of the metal center. []

Q8: Are there specific examples of catalytic reactions where this compound is beneficial?

A8: Yes, this compound has shown remarkable efficacy as a ligand in the palladium-catalyzed aerobic oxidative coupling of o-xylene, a reaction of industrial significance for producing monomers used in polyimide resins. The presence of this compound as a ligand led to enhanced chemoselectivity and regioselectivity compared to other ligands. []

Q9: How is computational chemistry used to study this compound?

A9: Computational methods are invaluable for:

  • Structure Determination: Quantum chemical calculations, such as Density Functional Theory (DFT), help determine the optimized geometries of this compound and its complexes. These calculations provide insights into bond lengths, bond angles, and conformational preferences. [, , , , ]
  • Electronic Structure Analysis: Computational methods can elucidate the electronic structure of this compound, providing information about molecular orbitals, ionization energies, and electron affinities. [, ]
  • Spectroscopic Property Prediction: Theoretical calculations can predict various spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic transition energies, aiding in the interpretation of experimental data. [, , , ]

Q10: How do substituents on the pyridine ring affect the properties of this compound?

A10: Substituents can significantly influence the electronic properties and reactivity of this compound.

  • Electron-withdrawing groups: Decrease the electron density of the ring, making it less reactive towards electrophiles but potentially enhancing the reactivity of the 2-fluoro substituent towards nucleophilic substitution. [, ]

Q11: What about its stability in different solvents?

A11: this compound is soluble in many organic solvents, including dichloromethane, tetrahydrofuran, and toluene. Its stability in these solvents is generally good, although specific reaction conditions should always be considered. [, , ]

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